

Application Note: In Vitro Applications of N-Ethyl-3-(hexadecylamino)propanamide

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Compound of Interest

Compound Name:	<i>N-Ethyl-3-(hexadecylamino)propanamide</i>
CAS No.:	1040690-01-4
Cat. No.:	B1388999

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Introduction & Chemical Basis

N-Ethyl-3-(hexadecylamino)propanamide is a cationic amphiphile. Unlike double-tailed ionizable lipids used in clinical mRNA vaccines (e.g., SM-102), this single-tail molecule acts as a surfactant or cosurfactant.

- Mechanism of Action:
 - Protonation: The secondary amine (–NH–) becomes protonated at physiological or acidic pH (estimated pKa ~8.0–9.0), allowing electrostatic interaction with anionic nucleic acids or cell membranes.
 - Membrane Interaction: The C16 tail inserts into lipid bilayers, while the cationic headgroup disrupts membrane integrity or facilitates endosomal escape via the "proton sponge" effect or membrane fusion.
- Key Applications:

- Lipid Nanoparticle (LNP) Formulation Screening: Investigating structure-activity relationships (SAR) of lipidoid headgroups.
- Transfection Reagent Component: Enhancing the fusogenicity of liposomal formulations.
- Antimicrobial/Cytotoxicity Assays: Testing membrane permeabilization efficacy.

Protocol A: Formulation of Cationic Liposomes/Micelles

Objective: To create stable lipid dispersions for downstream transfection or membrane interaction assays. Since this is a single-chain lipid, it forms micelles in isolation but can form liposomes when combined with a helper lipid like DOPE or Cholesterol.

Materials

- Target Lipid: **N-Ethyl-3-(hexadecylamino)propanamide** (10 mg/mL in Ethanol).
- Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol.
- Buffer: 10mM HEPES, pH 7.4 (RNase-free).
- Equipment: Bath sonicator, Rotary evaporator (or Nitrogen stream), Extruder (100 nm membrane).

Step-by-Step Procedure

- Molar Ratio Calculation:
 - For Micelles: Use 100% **N-Ethyl-3-(hexadecylamino)propanamide**.
 - For Liposomes: Prepare a 1:1 molar ratio of [Target Lipid] : [DOPE].
- Film Formation:
 - Aliquot the lipid solutions into a glass vial.
 - Evaporate the ethanol under a stream of nitrogen or rotary evaporation to form a thin, transparent lipid film.

- Vacuum desiccate for 2 hours to remove residual solvent.
- Hydration:
 - Add 1.0 mL of HEPES buffer to the film.
 - Vortex vigorously for 2 minutes. The solution should become cloudy (liposomes) or clear/viscous (micelles).
- Sizing (Critical for Homogeneity):
 - Sonicate the suspension in a water bath for 10–15 minutes until clarity improves.
 - Optional: Pass through a 100 nm polycarbonate filter 11 times using a mini-extruder to ensure uniform size (PDI < 0.2).
- Storage: Store at 4°C. Use within 1 week.

Table 1: Formulation Parameters

Parameter	Micelle Formulation	Liposome Formulation
Lipid Composition	100% Target Lipid	50% Target Lipid / 50% DOPE
Appearance	Clear / Slightly Opalescent	Cloudy / Milky
Particle Size (DLS)	< 20 nm	80 – 120 nm

| Zeta Potential | > +30 mV | > +20 mV |

Protocol B: In Vitro Transfection Screening (siRNA/mRNA)

Objective: To evaluate the transfection efficiency of the lipidoid formulation in mammalian cells (e.g., HeLa or HEK293).

Experimental Design

- Control: Commercial reagent (e.g., Lipofectamine) or untreated cells.
- Payload: GFP-mRNA (for expression) or siRNA-Luc (for knockdown).

Workflow

- Cell Seeding:
 - Seed cells at 10,000 cells/well in a 96-well plate 24 hours prior. Aim for 70–80% confluency.
- Complex Formation:
 - Dilute the Liposome Formulation (from Protocol A) in Opti-MEM to varying concentrations (e.g., 10, 20, 50 $\mu\text{g}/\text{mL}$).
 - Dilute Nucleic Acid in Opti-MEM.
 - Mix equal volumes to achieve N/P ratios (Nitrogen/Phosphate) of 5:1, 10:1, and 20:1.
 - Incubate for 15 minutes at Room Temperature (RT) to allow electrostatic complexation.
- Treatment:
 - Remove culture media and add the Lipid-RNA complexes to cells.
 - Incubate for 4 hours at 37°C.
 - Replace with complete media (containing 10% FBS).
- Analysis:
 - mRNA: Assess GFP fluorescence via flow cytometry or microscopy at 24 hours.
 - siRNA: Quantify knockdown via Luciferase assay or qPCR at 48 hours.

Protocol C: pKa Determination (TNS Assay)

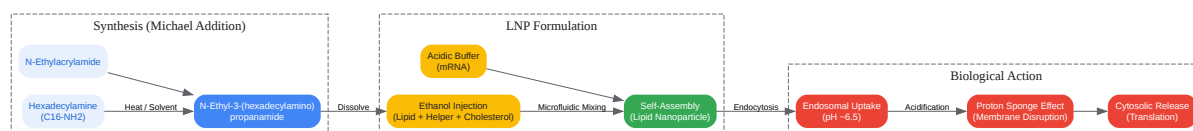
Objective: The pKa of the secondary amine is the critical determinant of endosomal escape. This assay uses TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid), which fluoresces when bound to the protonated (cationic) lipid in a hydrophobic environment.

Procedure

- Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 11.0 (0.5 pH increments) using citrate, phosphate, and borate buffers containing 150 mM NaCl.
- Reagent Mix:
 - Dissolve TNS in DMSO (stock 100 μ M).
 - Dilute Lipidoid Formulation to 50 μ M in each pH buffer.
 - Add TNS to a final concentration of 1 μ M.
- Measurement:
 - Pipette 100 μ L per well in a black 96-well plate.
 - Read Fluorescence: Ex 321 nm / Em 445 nm.
- Calculation:
 - Plot Fluorescence vs. pH.
 - Fit to a sigmoidal curve. The pKa is the pH at 50% maximal fluorescence.
 - Target: Effective transfection lipids typically have a pKa between 6.0 and 7.0. If pKa > 8.0, the lipid is permanently cationic, suggesting higher toxicity and lower release efficiency.

Visualization: Mechanism & Workflow

The following diagram illustrates the synthesis of the lipidoid and its assembly into a nucleic acid delivery vehicle.



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Caption: Workflow from chemical synthesis via Michael addition to LNP assembly and intracellular mechanism of action.

Safety & Troubleshooting

Cytotoxicity (MTT Assay): Cationic lipids with single tails (surfactants) can be cytotoxic due to detergent-like effects on cell membranes.

- **Threshold:** Determine the IC₅₀. If IC₅₀ < 10 µg/mL, the compound is highly toxic.
- **Mitigation:** Co-formulate with PEG-lipids (e.g., PEG2000-DMG) at 1–3% molar ratio to shield the positive charge and reduce toxicity.

Solubility Issues:

- **Problem:** Lipid precipitates upon adding buffer.
- **Solution:** Ensure the ethanol phase is injected rapidly into the aqueous phase under vortexing, or warm the buffer to 50°C (above the phase transition temperature of the C16 tail).

References

- Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." *Nature Biotechnology*, 26(5), 561–569. [Link](#)

- Context: Describes the synthesis of lipidoids via Michael addition of amines to acrylamides, the exact chemistry used for **N-Ethyl-3-(hexadecylamino)propanamide**.
- Love, K. T., et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing." *Proceedings of the National Academy of Sciences*, 107(5), 1864–1869. [Link](#)
 - Context: Establishes the structure-activity relationship (SAR)
- Santa Cruz Biotechnology. "**N-Ethyl-3-(hexadecylamino)propanamide** Product Data." SCBT Catalog. [Link](#)
 - Context: Source of the specific compound availability and chemical data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Zhi, D., et al. (2013). "The headgroup evolution of cationic lipids for gene delivery." *Bioconjugate Chemistry*, 24(4), 487–519. [Link](#)
 - Context: Review of cationic lipid structures, including mono-tail and secondary amine deriv

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